molecular formula C10H17ClN4O B1447249 3-(4-aminopiperidin-1-yl)-1-methylpyrazin-2(1H)-one hydrochloride CAS No. 1638612-80-2

3-(4-aminopiperidin-1-yl)-1-methylpyrazin-2(1H)-one hydrochloride

Cat. No. B1447249
CAS RN: 1638612-80-2
M. Wt: 244.72 g/mol
InChI Key: VINBFPDFIPJPBT-UHFFFAOYSA-N
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Description

3-(4-aminopiperidin-1-yl)-1-methylpyrazin-2(1H)-one hydrochloride (3-APM-HCl) is an organic compound consisting of a piperidine ring and a pyrazinone ring. It is a white crystalline solid with a melting point of 172-174°C. 3-APM-HCl has been used in a variety of scientific research applications, including biochemical and physiological research.

Scientific Research Applications

Neuropharmacological Potential : Research into compounds with similar structural features has shown significant promise in neuropharmacology. For instance, the behavioral pharmacology of AR-A000002, a novel, selective 5-HT1B antagonist, reveals its potential utility in treating anxiety and affective disorders (Hudzik et al., 2003). This suggests that 3-(4-aminopiperidin-1-yl)-1-methylpyrazin-2(1H)-one hydrochloride could also be explored for its neuropharmacological effects, given the importance of piperazine and pyrazinone derivatives in modulating neurotransmitter systems.

Cancer Research Applications : The review of DNA minor groove binders, including Hoechst 33258 and its analogues, underscores the significance of nitrogen-containing heterocycles in binding to DNA and influencing gene expression (Issar & Kakkar, 2013). This property is crucial for developing chemotherapeutic agents. The structural features of 3-(4-aminopiperidin-1-yl)-1-methylpyrazin-2(1H)-one hydrochloride, particularly its potential for interaction with biological macromolecules, make it a candidate for cancer research, especially in the design of molecules that can interact with DNA or proteins involved in cancer progression.

Drug Discovery and Development : The diverse pharmacological activities of structurally related compounds highlight the broad potential of 3-(4-aminopiperidin-1-yl)-1-methylpyrazin-2(1H)-one hydrochloride in drug discovery. For example, the development of spiropiperidines for their use in treating neurodegenerative diseases and as potential antipsychotic agents (Griggs et al., 2018) suggests that the aminopiperidine moiety can be pivotal in enhancing pharmacological activity. Thus, investigating this compound could yield novel therapeutic agents with improved efficacy and specificity for various disorders.

properties

IUPAC Name

3-(4-aminopiperidin-1-yl)-1-methylpyrazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O.ClH/c1-13-7-4-12-9(10(13)15)14-5-2-8(11)3-6-14;/h4,7-8H,2-3,5-6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINBFPDFIPJPBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCC(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-aminopiperidin-1-yl)-1-methylpyrazin-2(1H)-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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